Nicotinamide-N-15N
CAS No.: 113950-01-9
Cat. No.: VC21194003
Molecular Formula: C6H6N2O
Molecular Weight: 123.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113950-01-9 |
---|---|
Molecular Formula | C6H6N2O |
Molecular Weight | 123.12 g/mol |
IUPAC Name | pyridine-3-(15N)carboxamide |
Standard InChI | InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i7+1 |
Standard InChI Key | DFPAKSUCGFBDDF-CDYZYAPPSA-N |
Isomeric SMILES | C1=CC(=CN=C1)C(=O)[15NH2] |
SMILES | C1=CC(=CN=C1)C(=O)N |
Canonical SMILES | C1=CC(=CN=C1)C(=O)N |
Introduction
Chemical Structure and Properties
Nicotinamide-N-15N maintains the same chemical structure as conventional nicotinamide but contains the heavier and less abundant 15N isotope in place of the more common 14N at the pyridine nitrogen position. This substitution creates a valuable nuclear spin label that can be detected and tracked through sophisticated analytical techniques without altering the compound's fundamental biological activity . The specific labeling enables researchers to monitor nicotinamide's incorporation into various metabolites and study its pharmacokinetics with unprecedented precision.
The compound's molecular formula remains C6H6N2O, with one nitrogen atom being the 15N isotope. The presence of this isotope provides unique NMR signatures that are particularly valuable in metabolic tracing studies and pharmaceutical research applications.
Synthesis Methodologies
Zincke Reaction Methodology
The primary approach for synthesizing Nicotinamide-N-15N involves an improved Zincke reaction methodology that allows for straightforward and scalable production . This method yields excellent isotopic purity (98%) and good yield (55%), representing a significant advancement in the production of this specialized compound . The reaction utilizes mild conditions, making it suitable for producing a wide range of 15N-enriched N-heterocycles that can serve as hyperpolarized contrast agents .
The refined Zincke methodology provides several advantages over previous synthesis approaches, particularly in terms of isotopic enrichment levels and scalability for research applications . This synthesis pathway has been optimized to maximize both yield and isotopic purity, which are critical parameters for downstream applications in NMR spectroscopy.
One-Step Synthesis Approach
A complementary synthesis method involves a one-step, high-yield process for Nicotinamide-N-15N production through the reaction of 15N ammonia with 1-N-(2,4-dinitrobenzene)-3-carbamoyl-pyridinium chloride . This approach represents a specific example of a general and facile method for synthesizing various 15N labeled pyridine heterocycles . The efficiency of this one-step process makes it particularly attractive for laboratory-scale production where simplicity and reaction time are important considerations.
Nitrogen Isotope Exchange Strategies
Recent innovations include nitrogen isotope exchange reactions based on Zincke activation strategies that provide access to labeled pyridines through rational design and careful reaction optimization . These approaches have been successfully applied to late-stage 15N-labeling of various pyridine-containing pharmaceuticals and biologically active compounds, demonstrating the versatility of these synthetic pathways .
Notably, these methods can tolerate the presence of other nucleophilic moieties and secondary amides in the same structure, requiring only modified procedures with increased equivalents of trifluoromethanesulfonic anhydride (Tf2O) and dibenzylamine to achieve improved isotopic enrichments . This flexibility expands the potential application of isotope labeling to complex pharmaceutical compounds containing the pyridine scaffold.
NMR Hyperpolarization Applications
Signal Amplification By Reversible Exchange (SABRE)
One of the most significant applications of Nicotinamide-N-15N is in NMR hyperpolarization studies using the Signal Amplification By Reversible Exchange (SABRE) method . This technique creates a temporary conjugation between parahydrogen and the Nicotinamide-N-15N molecule on a hexacoordinate iridium complex, resulting in dramatic enhancement of NMR detection sensitivity . The process can increase detection sensitivity by more than 20,000-fold for Nicotinamide-N-15N at 9.4 T magnetic field strength, revolutionizing the potential applications of this compound in research .
The SABRE methodology represents a significant advancement over traditional NMR techniques, enabling detection of metabolic processes that would be impossible to observe using conventional approaches . This enhancement in sensitivity opens new avenues for molecular imaging and metabolic research involving nicotinamide and related compounds.
Hyperpolarization Performance Metrics
The hyperpolarization performance of Nicotinamide-N-15N has been extensively characterized, with impressive results that highlight its potential as an analytical tool. Table 1 summarizes the key performance parameters observed in research studies:
Table 1: Hyperpolarization Performance Parameters for Nicotinamide-N-15N
Parameter | Value | Experimental Conditions |
---|---|---|
Enhancement Factor (50% para-H2) | ~11,000-fold | 9.4 T magnetic field |
Projected Enhancement (100% para-H2) | ~33,000-fold | 9.4 T magnetic field |
Polarization Percentage (100% para-H2) | ~11% | 9.4 T magnetic field |
T1 Relaxation Time | 20.2 ± 0.3 s | 9.4 T, aqueous solution |
Isotopic Enrichment | 98% | Optimized Zincke reaction |
Synthesis Yield | 55% | Optimized Zincke reaction |
Studies have demonstrated that using 50% parahydrogen results in an enhancement factor of approximately 11,000-fold . When using nearly 100% parahydrogen, this enhancement factor could theoretically be tripled to approximately 33,000-fold, corresponding to a polarization percentage of about 11% . These remarkable enhancement values underscore the potential of hyperpolarized Nicotinamide-N-15N in various analytical applications.
Effect of Isotopic Enrichment
The level of isotopic enrichment significantly affects the performance of Nicotinamide-N-15N in hyperpolarization applications. Research has shown that increasing the isotopic enrichment from 66% to 98% effectively increases the payload of produced hyperpolarized 15N magnetization by approximately 49% . This demonstrates the importance of achieving high isotopic purity in the synthesis of Nicotinamide-N-15N for optimal hyperpolarization performance.
Relaxation Properties and Optimization
T1 Relaxation Characterization
The T1 relaxation time of Nicotinamide-N-15N at 9.4 T has been measured at 20.2 ± 0.3 seconds in aqueous solution, in agreement with previous reports of 22 ± 0.3 seconds under similar conditions . This relatively short relaxation time is an important consideration for hyperpolarization studies, as it limits the time window during which the enhanced signal can be observed before decaying back to thermal equilibrium.
Understanding the relaxation properties of Nicotinamide-N-15N is crucial for optimizing experimental protocols and maximizing the utility of the hyperpolarized signal . The relaxation behavior must be taken into account when designing experiments to ensure that data acquisition occurs within the time window where hyperpolarization remains significant.
Enhancement Optimization Strategies
Several strategies have been identified to further improve the hyperpolarization efficiency for Nicotinamide-N-15N. Research has shown that SABRE catalyst activation with natural abundance pyridine and the use of natural abundance methanol instead of deuterated methanol-d4 can further enhance the hyperpolarization efficiency . These modifications represent important optimizations that can increase the payload of produced hyperpolarized 15N magnetization by approximately 50% compared to previously employed procedures at the same nicotinamide and catalyst concentrations.
Future Research Directions
Required Technical Advancements
For efficient hyperpolarization of Nicotinamide-N-15N to be useful in in vivo experiments, further hardware advances are needed, such as improving the efficiency of parahydrogen mixing . Additionally, advances in chemistry are required to make hyperpolarized material biologically compatible to take full advantage of increased enrichment levels.
The development of new catalyst systems, optimization of hyperpolarization conditions, and improvements in signal acquisition techniques are all areas of active research that could enhance the utility of Nicotinamide-N-15N in various applications . These technical advancements will be critical for translating the promising results observed in laboratory settings to practical clinical applications.
Expansion to Other N-Heterocycles
The synthetic methodologies developed for Nicotinamide-N-15N can potentially be applied to a wide range of other 15N-enriched N-heterocycles . This opens up possibilities for developing a library of hyperpolarized contrast agents for future molecular imaging studies. The mild reaction conditions of the Zincke reaction methodology make it particularly suitable for this purpose.
Recent advancements in nitrogen isotope exchange reactions based on Zincke activation strategies have already demonstrated success with various substituted pyridines, isoquinolines, and pyrimidines, including pharmaceuticals . This expanding toolkit of synthetic approaches will likely accelerate the development of new isotope-labeled compounds for various research applications.
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